8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione belongs to the purine-2,6-dione class, characterized by substitutions at the 3-, 7-, and 8-positions. The 4-chlorobenzyl sulfanyl group at position 8 and the long hexadecyl (C16) alkyl chain at position 7 distinguish it from other analogs. These substituents influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43ClN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-34-25-26(33(2)28(36)32-27(25)35)31-29(34)37-22-23-17-19-24(30)20-18-23/h17-20H,3-16,21-22H2,1-2H3,(H,32,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHQHAXBRDPSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 327168-37-6) is a synthetic compound belonging to the purine family. Its unique structure, which includes a chlorobenzyl sulfanyl group and a long hexadecyl chain, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 547.2 g/mol. The compound's structure can be represented as follows:
Chemical Structure
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties, including:
- Antioxidant Activity : Research indicates that compounds with similar purine structures exhibit significant antioxidant properties. The presence of the sulfanyl group may enhance this activity by scavenging free radicals.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of purines can exhibit antimicrobial activity against various pathogens. The chlorobenzyl moiety may contribute to this effect by disrupting bacterial cell membranes.
- Anti-inflammatory Effects : Some purine derivatives have shown promise in reducing inflammation in animal models. The long hexadecyl chain may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy in inflammatory conditions.
- Cytotoxicity : Investigations into the cytotoxic effects of similar compounds have revealed potential in cancer therapy. The specific cytotoxic profile of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl may be determined through further in vitro studies.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several case studies have highlighted the biological significance of purine derivatives:
-
Case Study on Antioxidant Activity :
- In vitro assays demonstrated that related compounds exhibited up to 70% inhibition of lipid peroxidation, suggesting strong antioxidant potential.
-
Antimicrobial Testing :
- A study tested various purine derivatives against Staphylococcus aureus and Escherichia coli, with promising results indicating inhibition zones ranging from 12 to 18 mm.
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Inflammation Model :
- In a rat model of induced paw edema, administration of similar compounds resulted in a significant reduction in swelling compared to control groups.
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Cytotoxicity Evaluation :
- A recent study evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), reporting IC50 values indicating effective inhibition at micromolar concentrations.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares substituents at positions 7 and 8, molecular weights, and key properties of analogous purine-2,6-diones:
Key Observations:
In contrast, shorter alkyl chains (e.g., pentyl in , isopentyl in ) improve solubility but reduce tissue retention. Linagliptin’s but-2-yn-1-yl group balances lipophilicity and steric bulk, enabling effective DPP-4 inhibition .
Position 8 Substituents: Sulfanyl groups (e.g., 4-chlorobenzyl sulfanyl in ) increase metabolic stability compared to amino or styryl substituents. Styryl groups (e.g., 3,4-dimethoxystyryl in ) enhance π-π stacking interactions, improving crystallinity and formulation stability.
Physicochemical and Pharmacological Comparisons
- Solubility :
- Biological Activity: Linagliptin () and related DPP-4 inhibitors demonstrate the critical role of position 8 substituents in target engagement. The target compound’s sulfanyl group may favor interactions with cysteine residues in enzymes or receptors.
Preparation Methods
Nucleophilic Substitution
| Reagent/Condition | Purpose | Yield | Reference |
|---|---|---|---|
| 4-Chlorobenzyl thiol, NaH | Sulfanyl group introduction via SNAr | ~50–65% | |
| THF, 0°C to RT | Solvent for thiolate generation | – |
Mechanism :
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Deprotonation : NaH generates the thiolate ion from 4-chlorobenzyl thiol.
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Electrophilic Aromatic Substitution : The thiolate attacks an electron-deficient purine intermediate at position 8.
Mitsunobu Coupling
For sterically hindered intermediates, Mitsunobu reactions may be employed:
| Reagent/Condition | Purpose | Yield | Reference |
|---|---|---|---|
| Triphenylphosphine, DIAD | Coupling agent for C–S bond formation | ~40–55% | |
| 4-Chlorobenzyl thiol | Nucleophile for sulfanyl group attachment | – |
Mechanism :
-
Oxidation : DIAD generates a phosphonium intermediate.
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Reductive Elimination : The thiolate attacks, forming the C–S bond.
Purification and Characterization
Post-synthesis purification involves:
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Column chromatography : Silica gel with hexane/ethyl acetate gradients.
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Crystallization : Cold ethanol or methanol to isolate the final product.
Characterization methods include:
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NMR : H and C spectra to confirm alkyl chain and sulfanyl group positions.
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HRMS : Verification of molecular weight (547.2 g/mol).
Challenges and Optimization Strategies
| Challenge | Solution | Impact |
|---|---|---|
| Steric hindrance (C16 chain) | High-temperature reflux or longer reaction times | Improved yield by 10–15% |
| Side reactions (e.g., N-alkylation) | Selective protection/deprotection of reactive sites | Reduced impurities |
Comparative Analysis of Analogous Compounds
Key Insight : Longer alkyl chains (C16) reduce yields due to steric effects but enhance lipophilicity for potential bioactivity.
Q & A
Q. What advanced degradation studies ensure long-term stability?
- Methodological Answer : Conduct forced degradation studies under stress conditions (e.g., heat, light, pH extremes). Use LC-MS to identify degradation products and propose pathways. Accelerated stability testing (40°C/75% RH) paired with Arrhenius equation extrapolation predicts shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
